7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis(4-hydroxyphenethyl)-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide
Description
This compound (hereafter referred to by its full systematic name) is a phenolic bis-phenethylamide derivative featuring a 1,2-dihydronaphthalene core substituted with hydroxyl and methoxy groups. It was first isolated from Datura metel (洋金花) in 2021 using chromatographic techniques (silica gel, ODS, HPLC) and structurally characterized via NMR and MS spectroscopy . Its structure includes:
- A dihydronaphthalene backbone with hydroxyl (-OH) groups at positions 1 and 6.
- Methoxy (-OCH₃) substituents at positions 3 and 4.
- Two 4-hydroxyphenethylamide groups at positions 2 and 2.
Properties
IUPAC Name |
7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O8/c1-45-31-18-23(7-12-29(31)41)33-27-20-30(42)32(46-2)19-24(27)17-28(35(43)37-15-13-21-3-8-25(39)9-4-21)34(33)36(44)38-16-14-22-5-10-26(40)11-6-22/h3-12,17-20,33-34,39-42H,13-16H2,1-2H3,(H,37,43)(H,38,44) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTYRVFKBJENPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis(4-hydroxyphenethyl)-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of hydroxyl and methoxy groups through electrophilic aromatic substitution reactions. The final steps involve the formation of the carboxamide groups through amide bond formation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the carboxamide moieties, potentially converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Overview
7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis(4-hydroxyphenethyl)-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide is a complex organic compound with significant potential in various scientific applications. Its unique structural features, including multiple hydroxyl and methoxy groups, suggest a wide range of biological activities and interactions with cellular pathways.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups enhances the ability to scavenge free radicals, making this compound a candidate for studies focused on oxidative stress and related diseases.
Anti-inflammatory Effects
The compound may modulate inflammatory pathways due to its interaction with proteins involved in inflammation. This suggests potential applications in treating conditions characterized by chronic inflammation.
Anticancer Activity
Preliminary studies have shown that naphthalene derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways related to apoptosis and cell cycle regulation warrant further investigation for its therapeutic potential against various cancers.
Case Study 1: Antioxidant Activity Assessment
A study evaluating the antioxidant properties of similar hydroxylated naphthalene derivatives demonstrated that these compounds significantly reduced oxidative damage in vitro. The study utilized assays like DPPH and ABTS to quantify radical scavenging activity.
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory effects of related compounds showed that they could inhibit the expression of pro-inflammatory cytokines in macrophages. This suggests that 7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis(4-hydroxyphenethyl)-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide might exhibit similar properties.
Case Study 3: Anticancer Potential
In vitro studies on naphthalene derivatives indicated their ability to induce apoptosis in various cancer cell lines. The compound's structural features may enhance its efficacy as a chemotherapeutic agent.
Mechanism of Action
The mechanism by which 7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis(4-hydroxyphenethyl)-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide exerts its effects is likely related to its ability to interact with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins, potentially modulating their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, making it a candidate for further investigation in these areas.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Datura metel ()
The following compounds from Datura metel share partial structural motifs with the target molecule:
Compound 7 : (E,E)-N,N-dityramin-4,4′-dihydroxy-3,5′-dimethoxy-β,3′-bicinnamamide
- Core Structure : Bicinnamamide (two cinnamic acid units linked via β-3′ bonding).
- Substituents : Hydroxyl (-OH) at positions 4 and 4′, methoxy (-OCH₃) at positions 3 and 5′.
- The target compound’s dihydronaphthalene core provides a more rigid, planar structure compared to the flexible bicinnamamide backbone of Compound 7. The bis-phenethylamide side chains in the target compound may enhance solubility or modulate interactions with hydrophobic receptors compared to Compound 7’s simpler cinnamamide groups .
Compound 8 : N1,N5,N10-tri-p-coumaroylspermidine
- Core Structure : Spermidine (polyamine) acylated with three p-coumaric acid units.
- Substituents : Three p-coumaroyl groups (hydroxycinnamic acid derivatives).
- Comparison: Both compounds are polyamide derivatives, but the target compound’s dihydronaphthalene core distinguishes it from Compound 8’s linear spermidine backbone. The hydroxyl and methoxy groups in the target compound may confer different redox properties compared to Compound 8’s coumaroyl moieties, which are known for UV-absorption and antioxidant activity .
Functional Analogues from Other Sources
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide ()
- Core Structure: Cyclohexane-carboxamide with a dichlorophenol group.
- Comparison: Both compounds are carboxamides, but the target molecule’s phenolic and methoxy substitutions contrast with the chlorinated aromatic ring in this analogue. Chlorine atoms in the latter may enhance electronegativity and lipophilicity, whereas the target compound’s hydroxyl groups favor hydrogen bonding and aqueous solubility .
Structural and Functional Comparison Table
Biological Activity
7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis(4-hydroxyphenethyl)-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide, commonly referred to as Cannabisin D, is a complex organic compound with significant biological activity. This compound is characterized by its multiple hydroxyl and methoxy groups that contribute to its interaction with various biological targets. The following sections provide an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for Cannabisin D is , with a molar mass of 624.68 g/mol. Its structure includes:
- Hydroxyl groups : Contributing to hydrogen bonding.
- Methoxy groups : Enhancing lipophilicity and biological interactions.
- Carboxamide groups : Potentially involved in receptor binding.
| Property | Value |
|---|---|
| IUPAC Name | 7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis(4-hydroxyphenethyl)-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide |
| Molecular Formula | C36H36N2O8 |
| Molar Mass | 624.68 g/mol |
| CAS Number | 144506-19-4 |
Biological Activities
Research has indicated that Cannabisin D exhibits various biological activities, including:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antioxidant Activity :
The biological effects of Cannabisin D are likely mediated through its interaction with specific molecular targets:
- Protein Interaction : The hydroxyl and methoxy groups facilitate hydrogen bonding with proteins, potentially altering their activity.
- Cellular Pathways : The compound may influence pathways related to inflammation, apoptosis, and cell proliferation. For example, it may inhibit NF-kB signaling, a key regulator of inflammation .
Case Studies
Several studies have focused on the biological activity of Cannabisin D:
-
Study on Anticancer Properties :
A recent study evaluated the anticancer effects of Cannabisin D on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in COLO 205 cells . -
Inflammation Modulation Study :
Another study investigated the anti-inflammatory effects of Cannabisin D in vitro. The findings suggested that the compound significantly reduced the levels of inflammatory cytokines IL-6 and TNF-alpha in cultured macrophages .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what purity validation methods are essential?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions, starting with functionalized naphthalene precursors. Key steps include regioselective hydroxylation/methoxylation, followed by carboxamide bond formation via coupling agents like HATU or EDCI. Purity validation requires HPLC with UV/Vis detection (λ = 280 nm) and mass spectrometry (HRMS-ESI) to confirm molecular weight . For structural confirmation, use H/C NMR with DEPT-135 to resolve overlapping signals from aromatic and phenethyl groups.
Q. How can researchers optimize solubility for in vitro assays given the compound’s polyaromatic and polar functional groups?
- Methodological Answer : Solubility challenges arise from the compound’s hydrophobicity (due to naphthalene core) and hydrogen-bonding capacity (hydroxyl/carboxamide groups). Test co-solvents like DMSO (≤5% v/v) or cyclodextrin-based solubilizing agents. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation propensity. For cell-based assays, validate solvent biocompatibility via cytotoxicity controls .
Q. What spectroscopic techniques are most effective for distinguishing stereoisomers or conformational isomers in this compound?
- Methodological Answer : The 1,2-dihydronaphthalene moiety may exhibit axial chirality. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection. For conformational analysis, variable-temperature NMR (VT-NMR) can reveal restricted rotation in the carboxamide bonds. X-ray crystallography is recommended for absolute stereochemical assignment .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies (e.g., IC50 variability in kinase assays) be systematically resolved?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ATP concentrations, buffer pH). Conduct a meta-analysis of published protocols to identify critical variables. Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to validate target engagement. Apply statistical tools like Bland-Altman plots to quantify inter-lab variability .
Q. What computational strategies are suitable for predicting the compound’s binding modes to targets like estrogen receptors or kinases?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) with homology models of target proteins, prioritizing flexible side-chain sampling. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Free-energy perturbation (FEP) calculations can quantify contributions of hydroxyl/methoxy groups to binding affinity .
Q. How do the multiple hydroxyl groups influence oxidative stability during long-term storage, and what formulation strategies mitigate degradation?
- Methodological Answer : Hydroxyl groups are prone to auto-oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring can identify degradation products (e.g., quinone derivatives). Lyophilization with cryoprotectants (trehalose) or storage in argon-flushed vials reduces oxidative damage. Consider prodrug strategies (e.g., acetyl-protected hydroxyls) for labile derivatives .
Q. What experimental designs are recommended to elucidate structure-activity relationships (SAR) for the bis-phenethylcarboxamide moieties?
- Methodological Answer : Synthesize analogs with systematic modifications: (a) phenethyl chain length (C2 vs. C3 spacers), (b) hydroxyl/methoxy positional isomers. Test in parallel using high-throughput screening (HTS) with dose-response curves (10-point dilution series). Apply Free-Wilson analysis or 3D-QSAR (CoMFA) to quantify substituent contributions to activity .
Methodological & Theoretical Frameworks
Q. How can researchers integrate this compound into a broader theoretical framework for polycyclic ligand design?
- Methodological Answer : Link studies to the "privileged scaffold" concept in medicinal chemistry, where polyaromatic systems exhibit multi-target potential. Use cheminformatics tools (RDKit, KNIME) to map its pharmacophore features against known kinase or GPCR ligands. Cross-reference with databases like ChEMBL to identify structural analogs with annotated bioactivities .
Q. What strategies address batch-to-batch variability in spectroscopic data during scale-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT) with in-line FTIR to monitor reaction progress. For QC, use principal component analysis (PCA) on H NMR spectra (via Chenomx or Mnova) to detect impurities. Establish acceptance criteria for critical quality attributes (CQAs) like enantiomeric excess (≥98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
